

Application Notes and Protocols: In Vitro Applications of AR-C67085 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C67085, also known as PSB 0413 and FPL 67085, is a potent and selective antagonist of the P2Y12 receptor, a key G protein-coupled receptor involved in platelet activation and aggregation.[1][2][3] Adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets initiates a signaling cascade that leads to thrombus formation. Consequently, AR-C67085 and other P2Y12 antagonists are crucial tools in thrombosis research and have therapeutic applications as antiplatelet agents.[4][5] Beyond its well-documented effects on platelets, the P2Y12 receptor is also expressed on various other cell types, including microglia, dendritic cells, and vascular smooth muscle cells, suggesting a broader role in inflammation and cellular communication.[3][6][7][8] These application notes provide a comprehensive overview of the in vitro uses of AR-C67085, including detailed protocols for relevant cell-based assays and a summary of its known quantitative effects.

Data Presentation

The following tables summarize the quantitative data available for **AR-C67085** in various in vitro assays.

Table 1: Potency and Binding Affinity of AR-C67085



Parameter	Species	Assay	Value	Reference
pIC50	Human	ADP-induced platelet aggregation	8.60	[9]
IC50	Human	ADP-induced platelet aggregation	2.51 nM	[9]
pK_d	Human	Radioligand binding ([³H]PSB-0413)	8.2	[9]
K_D	Human	Radioligand binding ([³H]PSB-0413) on intact platelets	3.3 ± 0.6 nM	[10]
K_D	Human	Radioligand binding ([³H]PSB-0413) on platelet membranes	6.5 ± 3.6 nM	[10]
K_D	Human	Radioligand binding ([³H]PSB-0413) on platelet P2Y12 receptors	4.57 nM	[11]
K_D	Mouse	Radioligand binding ([³H]PSB-0413) on intact platelets	14 ± 4.5 nM	[10]
K_D	Mouse	Radioligand binding ([³H]PSB-0413)	9.1 ± 5.3 nM	[10]



on platelet membranes

Table 2: P2Y12 Receptor Density Determined Using [³H]PSB-0413 (**AR-C67085** radiolabeled analog)

Species	Preparation	Receptor Density	Reference
Human	Intact platelets	425 ± 50 sites/platelet	[10]
Human	Platelet membranes	0.5 ± 0.2 pmol/mg protein	[10]
Human	Platelet P2Y12 receptors	7.66 pmol/mg protein	[11]
Mouse	Intact platelets	634 ± 87 sites/platelet	[10]
Mouse	Platelet membranes	0.7 ± 0.3 pmol/mg protein	[10]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to assess the inhibitory effect of **AR-C67085** on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

AR-C67085

- Adenosine diphosphate (ADP)
- Human whole blood (anticoagulated with sodium citrate)
- Phosphate-buffered saline (PBS)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)



- Platelet aggregometer
- Centrifuge

Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect fresh human whole blood into tubes containing sodium citrate as an anticoagulant.
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Carefully collect the upper PRP layer.
 - Centrifuge the remaining blood at 2,500 x g for 20 minutes to obtain PPP, which will be used as a reference.[12]
- Platelet Count Adjustment:
 - Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
- Incubation with AR-C67085:
 - Pre-warm PRP aliquots to 37°C for 10 minutes.
 - Add varying concentrations of AR-C67085 or vehicle control (e.g., DMSO) to the PRP and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
- Platelet Aggregation Measurement:
 - Place the PRP samples in the aggregometer cuvettes with a stir bar.
 - Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
 - Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 μM).
 - Record the change in light transmission for 5-10 minutes.[13]



Data Analysis:

- Calculate the percentage of aggregation inhibition for each concentration of AR-C67085 compared to the vehicle control.
- Determine the IC50 value of AR-C67085 by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Radioligand Binding Assay for P2Y12 Receptor

This protocol details the use of radiolabeled **AR-C67085** ([³H]PSB-0413) to determine the binding affinity and receptor density in cell preparations.

Materials:

- [3H]PSB-0413 (radiolabeled **AR-C67085**)
- Unlabeled AR-C67085
- Cell preparation (e.g., washed platelets, cell line expressing P2Y12)
- Binding buffer (e.g., Tyrode's buffer)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter
- Filtration apparatus

Procedure:

- Cell Preparation:
 - Prepare washed platelets or harvest cultured cells expressing the P2Y12 receptor.



- Resuspend the cells in binding buffer to a specific concentration.
- Saturation Binding Assay (to determine K D and B max):
 - Set up a series of tubes containing a fixed amount of cell preparation.
 - Add increasing concentrations of [3H]PSB-0413 to the tubes.
 - For non-specific binding determination, add a high concentration of unlabeled AR-C67085 to a parallel set of tubes.
 - Incubate the tubes at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
- Competition Binding Assay (to determine K i of a test compound):
 - Set up tubes with a fixed amount of cell preparation and a fixed concentration of [3H]PSB-0413 (typically at or below the K_D value).
 - Add increasing concentrations of the unlabeled test compound.
 - Incubate to reach equilibrium.
- Filtration and Counting:
 - Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
 - Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - For saturation binding, plot the specific binding (total binding non-specific binding)
 against the concentration of [3H]PSB-0413 to determine K_D and B_max using non-linear
 regression analysis.



 For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC50, which can then be used to calculate the K i.

Protocol 3: Cell Viability Assay (General Protocol)

This general protocol can be adapted to assess the effect of **AR-C67085** on the viability of various cell types in culture.

Materials:

- AR-C67085
- Cultured cells of interest (e.g., microglial cells, vascular smooth muscle cells)
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
- Compound Treatment:
 - Prepare serial dilutions of AR-C67085 in complete cell culture medium.
 - Remove the old medium from the cells and add the medium containing different concentrations of AR-C67085 or vehicle control.



- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Viability Measurement (Example with MTT):
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][15]
 - Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[14]
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Express the viability of treated cells as a percentage of the vehicle-treated control cells.

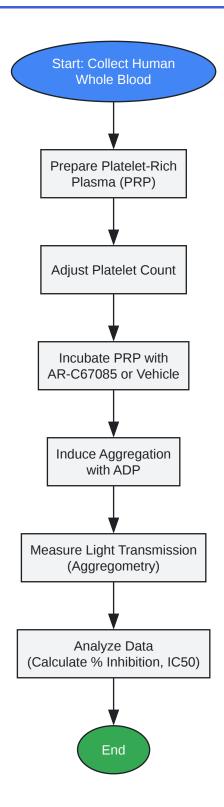
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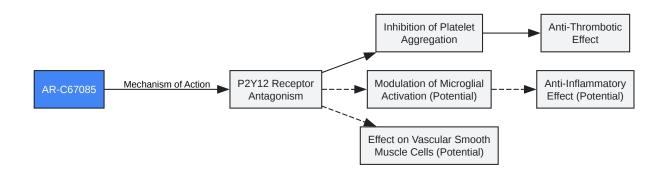
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Caption: P2Y12 Receptor Signaling Pathway and Inhibition by AR-C67085.









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